![molecular formula C12H18O B1666566 Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)-(9CI) CAS No. 14860-89-0](/img/structure/B1666566.png)
Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)-(9CI)
Overview
Description
Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)- (9CI) is a bioactive chemical.
Scientific Research Applications
Solvent and Extraction Medium
2-(3-propan-2-ylphenyl)propan-2-ol: is utilized as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds. Its unique structure allows it to interact with both polar and non-polar molecules, making it an excellent medium for extractions and purifications in research laboratories .
Intermediate in Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its phenyl group can undergo further functionalization, providing a pathway to synthesize pharmaceuticals, agrochemicals, and other value-added chemicals .
Material Science
In material science, 2-(3-propan-2-ylphenyl)propan-2-ol is researched for its potential use in creating new polymers with unique properties. Its incorporation into polymer chains could lead to materials with improved strength, flexibility, or chemical resistance .
Catalysis
The compound is being studied for its role in catalysis. It may act as a ligand for metal catalysts or as an organocatalyst itself, potentially accelerating reactions or enabling new pathways for chemical transformations .
Medicinal Chemistry
Researchers are exploring the use of 2-(3-propan-2-ylphenyl)propan-2-ol in medicinal chemistry for drug design. Its structural features could be key in developing new drugs with specific binding affinities or biological activities .
Environmental Science
In environmental science, this compound is investigated for its ability to break down pollutants or act as a safer alternative to more toxic solvents. Its effectiveness in these roles could have significant implications for environmental remediation efforts .
properties
IUPAC Name |
2-(3-propan-2-ylphenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)10-6-5-7-11(8-10)12(3,4)13/h5-9,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFSLINNKUVOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164034 | |
Record name | Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-Hydroxydiisopropylbenzene | |
CAS RN |
14860-89-0 | |
Record name | α,α-Dimethyl-3-(1-methylethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14860-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, alpha,alpha-dimethyl-m-isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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